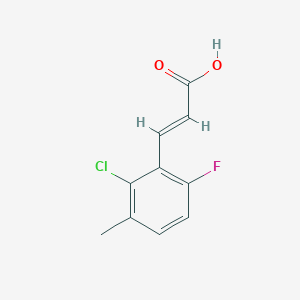![molecular formula C24H21N5O4 B2517180 2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(2-furylmethyl)acetamide CAS No. 1189988-53-1](/img/structure/B2517180.png)
2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(2-furylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(2-furylmethyl)acetamide" is a structurally complex molecule that likely exhibits a range of biological activities due to its fused tricyclic scaffold. This type of structure is common in compounds that interact with various biological targets, such as adenosine receptors, which are implicated in numerous physiological processes.
Synthesis Analysis
The synthesis of related triazoloquinoxaline derivatives has been demonstrated using a Ugi four-component reaction (Ugi-4-CR) followed by a copper-catalyzed tandem reaction. This method allows for the rapid assembly of complex tricyclic scaffolds from readily available starting materials . Additionally, other synthetic approaches for triazolo derivatives involve reactions with aromatic aldehydes and active methylene compounds, which can lead to a variety of condensed products .
Molecular Structure Analysis
The molecular structure of triazoloquinoxaline derivatives is characterized by a fused tricyclic system that can be modified with various substituents. These modifications can significantly affect the molecule's binding affinity and selectivity towards different adenosine receptor subtypes. For instance, the presence of a proton donor group at a specific position is crucial for binding to A(1) and A(2A) adenosine receptors, while a proton acceptor group enhances affinity for the A(3) subtype .
Chemical Reactions Analysis
The chemical reactivity of triazoloquinoxaline derivatives can be influenced by the substituents present on the core structure. For example, acylation reactions and dehydrogenation have been used to modify the parent compounds, leading to derivatives with varying biological activities. The introduction of different functional groups can result in selective antagonism at adenosine receptor subtypes, highlighting the importance of chemical modifications in tuning the biological properties of these molecules .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, related compounds exhibit properties that are influenced by their molecular structure. The presence of heteroatoms, aromatic systems, and fused rings typically contributes to the compound's solubility, stability, and overall reactivity. These properties are essential for the compound's interaction with biological targets and its potential as a therapeutic agent .
Scientific Research Applications
Synthesis and Structural Insights
The compound 2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(2-furylmethyl)acetamide is part of a broader class of chemicals that includes 1,2,4-triazolo[4,3-a]quinoxaline derivatives, known for their complex structures and potential applications in various fields of scientific research. The synthesis and structural analysis of these compounds provide fundamental insights into their chemical properties and potential applications. For instance, the diversified synthesis of 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives demonstrates the versatility of these compounds, achieved through Ugi four-component reactions and copper-catalyzed tandem reactions, which enable the rapid assembly of structurally varied and complex fused tricyclic scaffolds from readily available starting materials (An et al., 2017).
Biological Activities
The 1,2,4-triazolo[4,3-a]quinoxaline derivatives, including compounds with similar structural motifs to this compound, have shown promising biological activities. For example, certain derivatives have been evaluated for their positive inotropic activity, demonstrating favorable in vitro activity compared to standard drugs. This suggests potential applications in cardiovascular research, where compounds like N-(1-(3-chlorophenyl)-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(4-cinnamylpiperazin-1-yl)acetamide have shown significant increases in stroke volume in isolated rabbit heart preparations (Wu et al., 2012).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal properties of fused triazolo and ditriazoloquinoxaline derivatives further highlight the potential of this compound in scientific research. Studies have shown that certain derivatives possess potent antibacterial activity, with compounds like 1-aryl-4-chloro-[1,2,4]triazolo[4,3-a]quinoxalines demonstrating significant effectiveness against both gram-positive and gram-negative bacteria (Badran et al., 2003). This suggests potential applications in the development of new antimicrobial agents.
Molecular Rearrangements and Crystal Structures
The study of molecular rearrangements and crystal structures of 1,2,4-triazolo[4,3-a]quinoxaline derivatives provides valuable insights into their chemical behavior and potential applications in materials science. For example, the preparation of 3H-10λ5-[1,2,4]Triazolo[4,3-a]quinazolin-10-ylium-1-aminides and their subsequent structural analysis through X-ray crystallography reveal complex molecular interactions and structural motifs (Crabb et al., 1999), which could inform the design of novel materials with specific properties.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O4/c1-15-7-5-11-20(16(15)2)33-23-22-27-28(14-21(30)25-13-17-8-6-12-32-17)24(31)29(22)19-10-4-3-9-18(19)26-23/h3-12H,13-14H2,1-2H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNOUBXOIHHCIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NCC5=CC=CO5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3,4-dichlorophenyl)methyl]-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}glycine](/img/structure/B2517099.png)
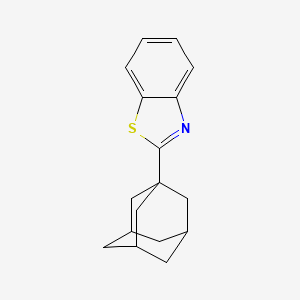
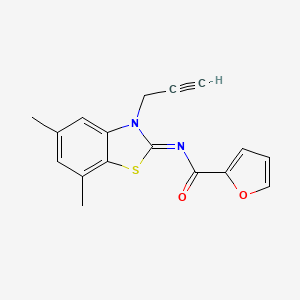
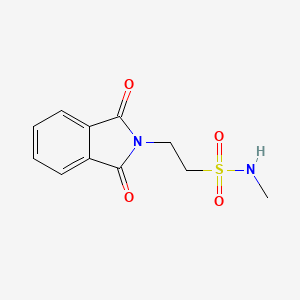
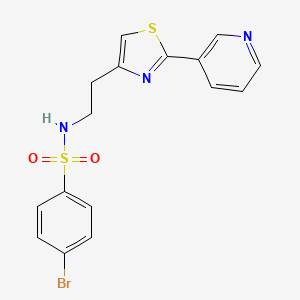

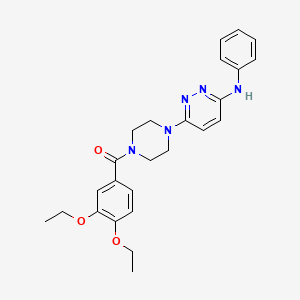
![1-[(6-Hydrazinopyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2517107.png)
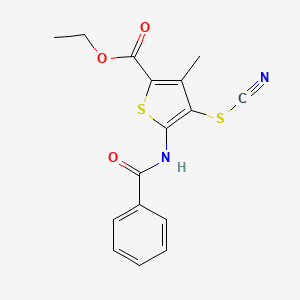
![2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2517115.png)
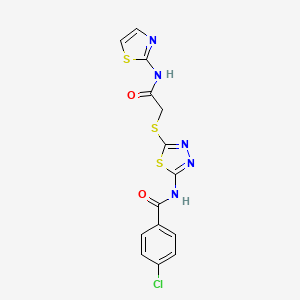
![1-(2-Thienylsulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2517119.png)
